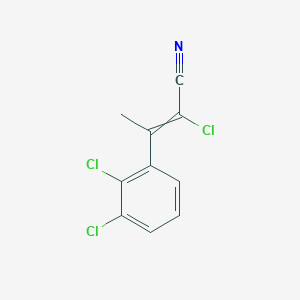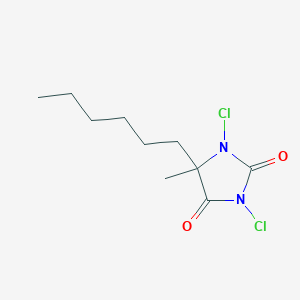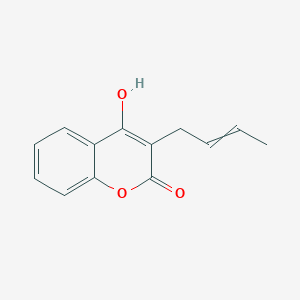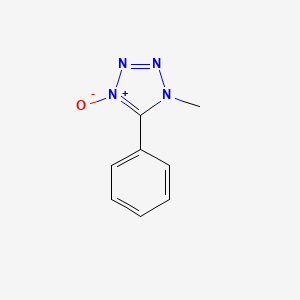
Cyclonona-1,2,3-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclonona-1,2,3-triene is an organic compound with the molecular formula C₉H₁₂. It is a highly strained nine-membered ring system with three conjugated double bonds. This compound is of significant interest in the field of organic chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Cyclonona-1,2,3-triene can be synthesized through various methods. One common approach involves the irradiation of a pentane solution of trans-bicyclo[4.3.0]nona-2,4-diene at 254 nm . This method yields the compound in low quantities and requires careful control of reaction conditions to prevent side reactions.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its instability and the complexity of its synthesis. Most preparations are carried out in research laboratories for experimental purposes.
化学反応の分析
Types of Reactions: Cyclonona-1,2,3-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Reduction: Reduction reactions can convert this compound into more stable derivatives.
Substitution: The compound can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic reagents such as bromine can be used under controlled conditions.
Major Products:
Oxidation: Oxidation products vary depending on the conditions but can include epoxides and diols.
Reduction: Reduction typically yields cyclononane derivatives.
Substitution: Substitution reactions can produce halogenated this compound derivatives.
科学的研究の応用
Cyclonona-1,2,3-triene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of strained ring systems and conjugated dienes.
Biology: Research on its biological activity is limited, but it serves as a reference compound for studying similar structures.
Medicine: There are no direct medical applications, but its derivatives are explored for potential pharmaceutical uses.
Industry: Due to its instability, industrial applications are minimal.
作用機序
The mechanism of action of cyclonona-1,2,3-triene involves its highly strained ring system, which makes it reactive towards various chemical transformations. The compound can undergo ring-opening reactions, rearrangements, and cycloadditions. Its molecular targets and pathways are primarily studied in the context of organic reaction mechanisms .
類似化合物との比較
Cyclonona-1,2,3-triene can be compared with other cyclic trienes such as:
- Cyclopenta-1,2,3-triene
- Cyclohexa-1,2,3-triene
- Cyclohepta-1,2,3-triene
- Cycloocta-1,2,3-triene
Uniqueness: this compound is unique due to its nine-membered ring structure, which is less common compared to five- to eight-membered rings. This larger ring size introduces additional strain and conformational flexibility, making it an interesting subject for theoretical and experimental studies .
特性
CAS番号 |
90885-93-1 |
|---|---|
分子式 |
C9H12 |
分子量 |
120.19 g/mol |
InChI |
InChI=1S/C9H12/c1-2-4-6-8-9-7-5-3-1/h1,7H,2,4,6,8-9H2 |
InChIキー |
WNWVKHYVLMZWJK-UHFFFAOYSA-N |
正規SMILES |
C1CCC=C=C=CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide](/img/structure/B14367697.png)


![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)




![6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)](/img/structure/B14367748.png)
![N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide](/img/structure/B14367752.png)
![4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol](/img/structure/B14367758.png)
![2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one](/img/structure/B14367769.png)

